molecular formula C15H14O3 B1670714 Di-o-tolyl carbonate CAS No. 617-09-4

Di-o-tolyl carbonate

Cat. No. B1670714
CAS RN: 617-09-4
M. Wt: 242.27 g/mol
InChI Key: POZGCGJFBOZPCM-UHFFFAOYSA-N
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Description

Di-o-tolyl carbonate is a biochemical . It has the molecular formula C15H14O3 and a molecular weight of 242.277 .


Synthesis Analysis

The synthesis of Di-o-tolyl carbonate involves complex chemical reactions. For instance, a di(o-tolyl)borylgold complex was synthesized via the metathesis reaction of a gold alkoxide with tetra(o-tolyl)diborane(4) .


Molecular Structure Analysis

The molecular structure of Di-o-tolyl carbonate consists of a carbonic acid ester of two tolyl groups . The tolyl groups are functional groups related to toluene . They have the general formula CH3C6H4−R, where R is the rest of the molecule .


Chemical Reactions Analysis

Di-o-tolyl carbonate participates in various chemical reactions. For example, it has been used in the synthesis of 5-phenyl-1,3,4-oxadiazoles . It also reacts with cadmium oleate, producing di-p-tolyl carbonate and oleic anhydride coproducts .


Physical And Chemical Properties Analysis

Di-o-tolyl carbonate has a molecular weight of 242.277 and a density of 1.2077 (rough estimate) . It has a melting point of 60°C and a boiling point of 325.09°C (rough estimate) .

Scientific Research Applications

Energy Storage and Conversion

  • Dual-Ion Batteries : A study highlighted the use of gel polymer electrolytes (GPEs) with improved electrochemical stability at high voltages, essential for optimizing the cycling stability of dual-ion batteries (DIBs). This research underscores the potential of carbonate compounds in enhancing the performance and safety of flexible energy storage devices (Chen et al., 2018).

Catalysis and Carbon Dioxide Utilization

  • Cyclic Organic Carbonates : The catalytic formation of cyclic organic carbonates using carbon dioxide as a renewable feedstock has gained attention, highlighting the role of carbonate compounds in synthesizing valuable reagents and intermediates for chemical industries (Martín, Fiorani, & Kleij, 2015).

Environmental Remediation and Carbon Capture

  • Molten Carbonates : Research into molten carbonates for CO2 capture and as electrolytes in molten carbonate fuel cells (MCFCs) indicates the importance of carbonate compounds in developing technologies for reducing carbon footprint and enhancing sustainable energy solutions (Cassir, McPhail, & Moreno, 2012).

Biomineralization and Biomimetic Chemistry

  • Calcium Carbonate in Biomineralization : Studies on calcium carbonate biomineralization and its applications in biomimetic chemistry demonstrate the utility of carbonate compounds in mimicking natural processes for developing materials with unique properties and applications in various sectors, including construction and environmental remediation (Meldrum, 2003).

Safety And Hazards

The safety data sheet for Di-o-tolyl carbonate indicates that it may cause skin irritation and serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

Future research on Di-o-tolyl carbonate could involve exploring its potential applications in various fields. For instance, it could be used in the synthesis of new derivatives of 5-phenyl-1,3,4-oxadiazole . Additionally, catalytic chemistry could play a crucial role in sustainable economic development, and Di-o-tolyl carbonate could be part of this research .

properties

IUPAC Name

bis(2-methylphenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZGCGJFBOZPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90210696
Record name Di-o-tolyl carbonate
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-o-tolyl carbonate

CAS RN

617-09-4
Record name Carbonic acid, bis(2-methylphenyl) ester
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Record name Di-o-tolyl carbonate
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Record name NSC6344
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Record name Di-o-tolyl carbonate
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Record name Di-o-tolyl carbonate
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Record name DI-O-TOLYL CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LHL Chia, KJ Kwan, HH Huang - Australian Journal of Chemistry, 1981 - CSIRO Publishing
… By the same analysis, we should expect a similar situation to exist for di-o-tolyl carbonate, although here the effect of the ortho methyl groups will be to exclude planar conformations …
Number of citations: 10 www.publish.csiro.au
NA Poznanskaya, SN Ivanova, NN Mel'nikov… - Chemistry of …, 1972 - Springer
N-(Aryloxycarbonyl)benzoxazolin-2-ones have been obtained from benzoxazolinones and aryl chloroformates and from N-(chlorocarbonyl) benzoxazolinones and phenols. These …
Number of citations: 3 link.springer.com
KM Deshmukh, ZS Qureshi, KP Dhake… - Catalysis …, 2010 - Elsevier
Transesterification reaction of dimethyl carbonate with phenol to methylphenyl carbonate and diphenyl carbonate using dibutyltin oxide catalyst in conjunction with Brønsted and Lewis …
Number of citations: 47 www.sciencedirect.com
TW Wallace, I Wardell, KD Li, P Leeming… - Journal of the …, 1995 - pubs.rsc.org
Heterodiene cycloadditions of 3-formylchromone 2 to a series of ketene acetals 1 derived from C2 symmetric 1,2-diarylethane-1,2-diols are diastereoselective. From (S,S)-1,2-di(o-tolyl)…
Number of citations: 6 pubs.rsc.org
RE Brailsford - 1947 - scholarsarchive.byu.edu
This brief discussion and research paper attempts to correlate a large portion of the information about the preparation of known organic chloroformates and carbonates, to point out the …
Number of citations: 0 scholarsarchive.byu.edu

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